N,N-dimethyl-4-(trifluoromethyl)aniline

Physical Organic Chemistry Redox Chemistry Free Radical Thermodynamics

N,N-Dimethyl-4-(trifluoromethyl)aniline (CAS 329-17-9, C9H10F3N, MW 189.18) is a para-substituted tertiary aniline derivative characterized by a strongly electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating dimethylamino (-N(CH3)2) group. This donor-acceptor architecture imparts a distinct electronic structure, resulting in a solid physical state at 20 °C with a melting point range of 69–73 °C.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 329-17-9
Cat. No. B3028792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(trifluoromethyl)aniline
CAS329-17-9
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
InChIKeyMLFFPCMQWLVVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-(trifluoromethyl)aniline (CAS 329-17-9): Procurement-Relevant Physicochemical and Functional Profile


N,N-Dimethyl-4-(trifluoromethyl)aniline (CAS 329-17-9, C9H10F3N, MW 189.18) is a para-substituted tertiary aniline derivative characterized by a strongly electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating dimethylamino (-N(CH3)2) group . This donor-acceptor architecture imparts a distinct electronic structure, resulting in a solid physical state at 20 °C with a melting point range of 69–73 °C . The compound is used as a building block in pharmaceutical intermediate synthesis, particularly in programs targeting neurological disorders, and serves as a model compound in physical organic chemistry for investigating electron-transfer mechanisms, intramolecular charge transfer (ICT) phenomena, and substituent effects on radical cation reactivity [1].

Why N,N-Dimethyl-4-(trifluoromethyl)aniline Cannot Be Replaced by Generic Analogs in Electronic-Structure-Dependent Applications


The electron-withdrawing p-CF3 substituent fundamentally alters the ground and excited-state properties of the N,N-dimethylaniline scaffold, and these changes are not linearly or predictably scaled from other para-substituted donors. The CF3 group shifts the one-electron reduction potential of the corresponding radical cation to a value outside the linear free-energy relationship observed for other electron-withdrawing groups [1]. This anomaly means that compounds with seemingly similar Hammett σp+ values (e.g., 4-CN) do not replicate the thermodynamic driving force for electron transfer. Furthermore, the specific electronic configuration of the p-CF3 analog quenches its Intramolecular Charge Transfer (ICT) efficiency in polar solvents by over 650-fold compared to the structurally analogous 4-dimethylaminobenzonitrile (DMABN), a core functional behavior that cannot be assumed from the presence of a generic electron-withdrawing group [2]. Simply procuring an unsubstituted or differently substituted N,N-dimethylaniline will produce divergent and unpredictable results in any application where redox thermodynamics or excited-state charge separation is critical.

Verifiable Differentiation of N,N-Dimethyl-4-(trifluoromethyl)aniline vs. Key Analogs: A Quantitative Evidence Guide for Procurement


Radical Cation Thermodynamic Stability: p-CF3 Deviates from the Standard Substituent Model

The one-electron reduction potential (E°) of the radical cation of N,N-dimethyl-4-(trifluoromethyl)aniline is anomalously high. While a linear relationship exists between E° and the Brown substituent constant (σp+) for twelve 4-substituted aniline radical cations (E° = 1.02 + 0.33σp+, R² = 0.98), the 4-CF3 analog is an explicit outlier, with its potential being significantly 'higher than predicted by eq 10' [1]. This demonstrates that its radical cation is thermodynamically less stable than expected from its electron-withdrawing capacity, a behavior not observed for other strong acceptors like 4-CN.

Physical Organic Chemistry Redox Chemistry Free Radical Thermodynamics

Intramolecular Charge Transfer (ICT) Efficiency: 658-Fold Lower Quantum Yield vs. a Structural Analog

In acetonitrile at 25 °C, the Intramolecular Charge Transfer (ICT) reaction efficiency of DMCF3 (N,N-dimethyl-4-(trifluoromethyl)aniline) is drastically lower than that of its key structural analog, 4-(dimethylamino)benzonitrile (DMABN). The ratio of ICT-to-locally-excited (LE) fluorescence quantum yields (Φ'(ICT)/Φ(LE)) is 0.06 for the target compound, compared to 39.5 for DMABN [1]. This 658-fold difference is attributed to a much larger energy gap between the S1 and S2 excited states (ΔE(S1,S2) = 5750 cm⁻¹ for DMCF3 vs. 3130 cm⁻¹ for DMABN).

Photophysics Excited-State Dynamics Fluorescent Probe Design

Mechanistic Switching in N-Demethylation: Electron-Withdrawing Substituents Alter the Kinetic Isotope Effect Profile

In oxidative N-demethylation reactions with the benzotriazole N-oxyl (BTNO) radical, the target compound (4-CF3) exhibits a substantial intermolecular deuterium kinetic isotope effect (DKIE), unlike analogs with electron-donating substituents. For 4-CF3-N,N-dimethylaniline, kH/kD(inter) is ~6.9, whereas for the electron-donating 4-OCH3 analog, it is ~1.0 [1]. This dichotomy marks a mechanistic switch: electron-withdrawing groups (CF3, CN) cause the reaction to proceed via a rate-limiting deprotonation and/or back-electron-transfer step (ET-PT mechanism), a behavior not observed with electron-donating groups.

Reaction Mechanism Enzymatic Oxidation Models Cytochrome P450 Chemistry

Proton Affinity Tuning: The p-CF3 Group Reduces Basicity to a Well-Defined Extent for Analytical Method Development

The gas-phase basicity (GB) of ring-substituted N,N-dimethylanilines is systematically tunable via the para-substituent. The strong electron-withdrawing effect of the p-CF3 group significantly lowers the proton affinity compared to the parent N,N-dimethylaniline (pKa of conjugate acid ~5.1) [1]. This systematic reduction in basicity is critical for applications where controlled protonation is required, such as in optimized liquid chromatography-mass spectrometry (LC-MS) ionization conditions.

Analytical Chemistry Chromatography Ionization Efficiency

Optimal Application Scenarios for N,N-Dimethyl-4-(trifluoromethyl)aniline Driven by Quantitative Differentiation Evidence


Probing Anomalous Substituent Effects in Electron-Transfer Theory

For physical organic chemists studying substituent effects on radical cation stability, this compound serves as a critical outlier. Its one-electron reduction potential (~1.28 V vs. NHE) deviates significantly from the linear free-energy relationship that governs other 4-substituted aniline radical cations [1]. This makes it an indispensable reference compound for computational chemists testing or calibrating new density functional theory (DFT) methods for predicting redox potentials, as models that fail to reproduce this anomaly are insufficiently accurate.

Reference Standard for Suppressed Intramolecular Charge Transfer in Photophysical Studies

For spectroscopy laboratories investigating dual fluorescence or photoinduced electron transfer, this compound (DMCF3) represents the low-ICT extreme [1]. With an ICT/LE quantum yield ratio of merely 0.06 in acetonitrile—nearly three orders of magnitude lower than DMABN—it is the definitive negative control for experiments designed to test the role of the S1-S2 energy gap in governing charge transfer dynamics. It is also the preferred starting scaffold for synthesizing a homologous series of N,N-dialkyl derivatives to systematically study how alkyl chain length modulates ICT efficiency.

Model Substrate for Electron-Transfer-Proton-Transfer (ET-PT) Mechanism Elucidation

In mechanistic enzymology and bioinorganic chemistry, this compound is a validated substrate for probing ET-PT pathways that mimic cytochrome P450 metabolism [1]. Unlike electron-rich anilines which react via hydrogen atom transfer (HAT), the p-CF3 analog's endergonic electron-transfer step (ΔG°ET = +8.8 kcal mol⁻¹) engenders a significant intermolecular DKIE (~6.9), confirming a distinct mechanistic regime. Researchers investigating metabolic oxidation pathways should select this compound specifically when the goal is to isolate and study the kinetic properties of the ET-PT manifold.

Pharmaceutical Intermediate Requiring a Pre-Installed, Metabolically Stable CF3 Pharmacophore

For medicinal chemistry groups synthesizing drug candidates—particularly for neurological targets—this compound provides a dual advantage [1] . The tertiary dimethylamino group is a versatile synthetic handle for further elaboration (e.g., quaternization or demethylation), while the pre-installed p-CF3 group confers metabolic stability to the eventual drug molecule. Procuring this specific building block eliminates two-step, post-coupling trifluoromethylation sequences, thereby streamlining the synthetic route when both functionalities are required in the final target architecture.

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